3,4-Dimethyl-1H-pyrrole-2-carbaldehyde

Description

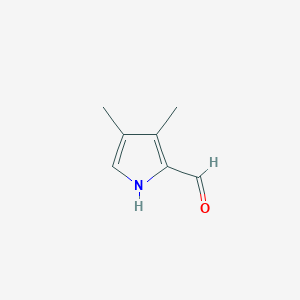

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethyl-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-8-7(4-9)6(5)2/h3-4,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJDGBKOYYAJJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342193 | |

| Record name | 3,4-dimethyl-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19713-89-4 | |

| Record name | 3,4-dimethyl-1H-pyrrole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3,4 Dimethyl 1h Pyrrole 2 Carbaldehyde and Analogs

Established Synthetic Routes to the Pyrrole-2-carbaldehyde Core

Vilsmeier-Haack Formylation of Pyrrole (B145914) Precursors

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including pyrroles. organic-chemistry.orgjk-sci.com This reaction introduces a formyl group (-CHO) onto the pyrrole ring, typically at the most reactive, un-substituted position. For 3,4-dimethylpyrrole, the formylation occurs at the C2 position due to the directing effects of the methyl groups and the inherent reactivity of the pyrrole nucleus.

The reaction proceeds in three main stages. chemtube3d.com First, a reactive electrophile known as the Vilsmeier reagent, a chloroiminium ion, is formed in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃). chemtube3d.comwikipedia.org Next, the electron-rich 3,4-dimethylpyrrole acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution reaction. jk-sci.com The final step involves the hydrolysis of the resulting iminium ion intermediate during aqueous workup to yield the desired 3,4-dimethyl-1H-pyrrole-2-carbaldehyde. wikipedia.orgorgsyn.org

The general procedure involves the slow addition of phosphorus oxychloride to N,N-dimethylformamide at a reduced temperature, followed by the addition of the 3,4-dimethylpyrrole substrate, often dissolved in a solvent like ethylene (B1197577) dichloride. orgsyn.org After a period of heating or reflux, the reaction mixture is carefully quenched with water or an aqueous base solution, such as sodium acetate (B1210297), to facilitate hydrolysis and afford the final aldehyde product. orgsyn.org

Table 1: Typical Reagents and Conditions for Vilsmeier-Haack Formylation

| Parameter | Description | Typical Reagents/Conditions |

|---|---|---|

| Pyrrole Substrate | The starting electron-rich heterocycle. | 3,4-Dimethyl-1H-pyrrole |

| Formylating Agent | Source of the formyl group. | N,N-Dimethylformamide (DMF) |

| Activating Agent | Reacts with DMF to form the Vilsmeier reagent. | Phosphorus oxychloride (POCl₃), Oxalyl chloride |

| Solvent | The reaction medium. | Ethylene dichloride, Dichloromethane |

| Temperature | Reaction temperature range. | 0°C to reflux (e.g., 80°C) jk-sci.com |

| Workup | Hydrolysis of the iminium intermediate. | Aqueous sodium acetate or sodium carbonate solution orgsyn.org |

Condensation Reactions Utilizing Pyrrole Derivatives and Aldehydes

Condensation reactions provide another pathway to substituted pyrrole-2-carbaldehydes and their analogs. One such method involves the ring transformation of other heterocyclic systems. For instance, various diarylpyrrole-2-carbaldehydes have been prepared by the acid-catalyzed ring transformation of arylfuran-2-carbaldehydes with anilines. researchgate.netasianpubs.org

A foundational method for pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. semanticscholar.orgorientjchem.org While this method builds the core pyrrole ring rather than functionalizing it with an aldehyde, it is a crucial strategy for preparing the pyrrole precursors needed for subsequent formylation. The mechanism typically involves the formation of a double Schiff base intermediate, followed by cyclization and dehydration to form the aromatic pyrrole ring. semanticscholar.org

Furthermore, the chemical condensation of glucose and alkylamines under acidic conditions has been shown to produce N-substituted-5-methoxymethyl-2-formyl-pyrroles, demonstrating that pyrrole-2-carbaldehydes can be formed from non-pyrrolic precursors under relatively simple conditions. nih.gov

De Novo Synthesis Approaches

De novo strategies involve the construction of the pyrrole-2-carbaldehyde skeleton from acyclic or non-pyrrolic starting materials in a single or multi-step sequence.

Oxidative Annulation and C(sp³)–H to C=O Oxidation

An efficient de novo synthesis for pyrrole-2-carbaldehyde skeletons has been developed that features an oxidative annulation and a direct oxidation of a methyl C(sp³)–H bond to a carbonyl C=O bond. organic-chemistry.orgacs.orgnih.gov This method provides a significant advantage by avoiding the use of stoichiometric quantities of hazardous oxidants. acs.org The reaction utilizes a copper catalyst, iodine, and molecular oxygen as the terminal oxidant. organic-chemistry.org

The proposed mechanism involves several key steps. It is suggested that the reaction begins with the iodination of a ketone followed by a Kornblum oxidation to form a key glyoxal (B1671930) intermediate. lookchem.com This intermediate then undergoes condensation and cyclization steps, ultimately leading to the pyrrole ring. The final step is the selective oxidation of a methyl group already on the newly formed ring structure directly to the aldehyde, with mechanistic studies indicating that the aldehyde oxygen atom originates from molecular oxygen. organic-chemistry.orglookchem.com

Conversion from Aryl Methyl Ketones, Arylamines, and Acetoacetate (B1235776) Esters

The aforementioned oxidative annulation strategy is exemplified by the reaction between aryl methyl ketones, arylamines, and acetoacetate esters. organic-chemistry.orgnih.govacs.org This iodine/copper-mediated multicomponent reaction assembles the polysubstituted pyrrole ring and installs the aldehyde group in a cascade process. acs.org The reaction tolerates a wide variety of functional groups on the starting materials, including both electron-donating and electron-withdrawing groups, halogens, and heteroaryl moieties. organic-chemistry.org

Optimization studies have identified that the use of copper(II) chloride (CuCl₂) and iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures (e.g., 100°C) under an oxygen atmosphere provides good yields of the desired pyrrole-2-carbaldehyde products. organic-chemistry.orglookchem.com This one-pot synthesis is scalable and offers a direct route to complex pyrroles that would otherwise require multi-step syntheses. acs.org

Table 2: Optimized Conditions for De Novo Pyrrole-2-carbaldehyde Synthesis

| Component | Role | Example Reagent/Condition |

|---|---|---|

| Starting Materials | Provide the atoms for the pyrrole ring. | Aryl methyl ketones, Arylamines, Acetoacetate esters organic-chemistry.org |

| Catalyst | Mediates the oxidative coupling. | Copper(II) chloride (CuCl₂) organic-chemistry.org |

| Co-oxidant | Participates in the annulation/oxidation cascade. | Iodine (I₂) organic-chemistry.org |

| Terminal Oxidant | Provides the oxygen for the aldehyde group. | Molecular Oxygen (O₂) organic-chemistry.org |

| Solvent | The reaction medium. | Dimethyl sulfoxide (DMSO) organic-chemistry.org |

| Temperature | Reaction temperature. | 100°C organic-chemistry.org |

Green Chemistry and Sustainable Synthetic Pathways

The development of environmentally benign synthetic methods is a central goal in modern chemistry. For the synthesis of this compound and its analogs, several approaches align with the principles of green chemistry.

The de novo synthesis via oxidative annulation is considered a greener alternative to many classical methods because it avoids stoichiometric amounts of hazardous oxidants and harsh reaction conditions, instead using molecular oxygen as the ultimate oxidizing agent. organic-chemistry.orgacs.orglookchem.com This increases the atom economy and reduces toxic waste.

Other green strategies in pyrrole synthesis that could be applied or adapted include the use of eco-friendly catalysts and solvents. For example, the Paal-Knorr synthesis of N-substituted pyrroles has been successfully performed using sodium dodecyl sulfate (B86663) (SDS) as a surfactant in water at room temperature, eliminating the need for volatile organic solvents. orientjchem.org Furthermore, novel approaches are exploring the use of renewable resources and energy sources. One study demonstrated the synthesis of medicinally relevant heterocyclic compounds using concentrated solar radiation as a clean energy source and natural, biodegradable catalysts like lemon juice. rsc.org Such methodologies highlight a promising direction for the future sustainable production of pyrrole derivatives.

One-Pot Conversion of Carbohydrates into Pyrrole-2-carbaldehydes

A practical and efficient one-pot method has been developed for converting carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes. nih.govresearchgate.net This process involves the reaction of a carbohydrate, such as D-glucose, with a primary amine in the presence of oxalic acid as a catalyst and dimethyl sulfoxide (DMSO) as the solvent. nih.govresearchgate.net The reaction is typically conducted at a moderate temperature of 90 °C. nih.gov This approach provides a direct route to highly functionalized pyrrole-2-carbaldehyde analogs, which serve as valuable intermediates for the synthesis of various natural products and functional materials. nih.govresearchgate.net The use of oxalic acid provides the optimal acidity for the reaction, avoiding the harsh conditions and long reaction times previously required for such transformations. nih.gov

The versatility of this one-pot method is demonstrated by its compatibility with various carbohydrates and primary amines, leading to a diverse range of N-substituted pyrrole-2-carbaldehyde derivatives. The yields for these conversions are moderate, typically ranging from 21-54%. nih.gov

Table 1: Examples of One-Pot Synthesis of N-Substituted Pyrrole-2-carbaldehydes from D-Glucose Data sourced from Adhikary et al., 2015. nih.gov

| Primary Amine | Product | Yield (%) |

| Benzylamine | 5-(Hydroxymethyl)-1-benzyl-1H-pyrrole-2-carbaldehyde | 53 |

| 2-Phenylethan-1-amine | 5-(Hydroxymethyl)-1-phenethyl-1H-pyrrole-2-carbaldehyde | 48 |

| 3-Phenylpropan-1-amine | 5-(Hydroxymethyl)-1-(3-phenylpropyl)-1H-pyrrole-2-carbaldehyde | 45 |

| Glycine methyl ester | Methyl 2-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)acetate | 41 |

| L-Alanine methyl ester | Methyl 2-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)propanoate | 51 |

| L-Valine methyl ester | Methyl 2-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)-3-methylbutanoate | 43 |

Modified Maillard Reactions and Biomass-Derived Precursors

The one-pot synthesis of pyrrole-2-carbaldehydes from carbohydrates and amines is considered a modified Maillard reaction. nih.gov The classical Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs with the application of heat, famously responsible for the browning of food. In a synthetic context, this reaction can be harnessed to produce pyrrole structures from biomass-derived precursors like glucose. nih.gov

The initial step involves the condensation of an alkylamine with the open-chain formyl group of a sugar like glucose. nih.gov A series of subsequent steps, including hydration, dehydration, Michael addition of the amine, and ring-closure, ultimately leads to the formation of the pyrrole ring. nih.gov The reaction between γ-amino acids and glucose has been shown to produce compounds like γ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid, highlighting the utility of this reaction for generating pyrrole-2-carbaldehyde derivatives. nih.gov This mild Maillard variant, using DMSO and oxalic acid, expeditiously produces the pyrrole-2-carbaldehyde skeleton, which can then be transformed into more complex molecules like pyrrole alkaloids. nih.govresearchgate.net

Synthesis of 3,4-Dimethyl-1H-pyrrole as a Key Intermediate

The synthesis of the target molecule, this compound, typically proceeds by first constructing the core 3,4-dimethyl-1H-pyrrole ring, which serves as a crucial intermediate. This intermediate is then functionalized in a subsequent step (e.g., via Vilsmeier-Haack formylation) to introduce the carbaldehyde group at the 2-position.

Diels-Alder Reactions for Pyrrole Ring Formation

An efficient, two-step synthesis for 3,4-dimethyl-1H-pyrrole has been reported that utilizes a Diels-Alder reaction as the key ring-forming step. acs.org This elegant approach involves the [4+2] cycloaddition of 2,3-dimethylbutadiene with sulfinylcarbamic acid methyl ester. acs.org The dienophile, sulfinylcarbamic acid methyl ester, is conveniently prepared in situ from the reaction of methyl carbamate (B1207046) with thionyl chloride and pyridine (B92270). acs.org The resulting cycloadduct, a dihydrothiazine-1-oxide derivative, is then converted to 3,4-dimethyl-1H-pyrrole in the subsequent step. acs.org While the aromatic character of pyrrole generally limits its utility as a diene in Diels-Alder reactions, this strategy builds the precursor ring which can then be aromatized to the desired pyrrole. nih.gov

Regioselective Functionalization Strategies

Achieving the desired substitution pattern on the pyrrole ring requires precise control over the regioselectivity of the reactions. For a molecule like this compound, strategies are needed to direct functionalization to specific positions, often by employing protecting groups and directed metalation techniques.

Generation of Lithiopyrrole-2-carbaldehyde Equivalents for 5-Substituted Derivatives

To introduce substituents at the C5 position of a pyrrole-2-carbaldehyde, a common strategy involves the generation of a 5-lithiated pyrrole species. Direct lithiation can be complicated by the acidic N-H proton and the reactive aldehyde. Therefore, a multi-step sequence involving protection, directed lithiation, and reaction with an electrophile is employed.

A representative procedure involves first protecting the pyrrole nitrogen, for instance with a tert-butoxycarbonyl (Boc) group, and protecting the aldehyde, for example as a dimethyl acetal. nih.gov The N-Boc-2-dimethoxymethyl-pyrrole can then be regioselectively deprotonated at the 5-position using a strong base like lithium diisopropylamide (LDA). nih.gov This generates a lithiopyrrole-2-carbaldehyde equivalent, which is a potent nucleophile. This lithiated intermediate can then be reacted with a suitable electrophile to install a variety of functional groups at the C5-position. nih.gov For example, quenching the intermediate with triisopropyl borate (B1201080) followed by acidic workup yields the corresponding 5-boronic acid derivative. nih.gov Subsequent deprotection of the aldehyde and the nitrogen furnishes the 5-substituted pyrrole-2-carbaldehyde.

Alkylation Reactions for Substituted Pyrrole-2-carbaldehydes

Alkylation reactions are a direct method for introducing alkyl groups onto the pyrrole ring. Friedel-Crafts type alkylations have been successfully used to synthesize 4-substituted-pyrrole-2-carbaldehyde compounds. organic-chemistry.org In this reaction, an alkylating agent, such as an alkyl halide, is reacted with a pyrrole derivative in the presence of a Lewis acid catalyst like aluminum chloride. organic-chemistry.org

Interestingly, the position of alkylation on the pyrrole-2-carbaldehyde ring can be controlled by the reaction time, allowing for selective synthesis of different isomers. pharmaguideline.com When pyrrole is first formylated and then subjected to Friedel-Crafts alkylation with 2-chloro-2-methylpropane, the reaction time dictates whether the kinetic or thermodynamic product is formed. pharmaguideline.com Shorter reaction times favor the formation of the 4-tert-butyl isomer, while longer reaction times allow for equilibration to the more stable 5-tert-butyl isomer. pharmaguideline.com

Table 2: Kinetic vs. Thermodynamic Control in Friedel-Crafts Alkylation of Pyrrole-2-carbaldehyde Data sourced from ChemSpider Synthetic Pages. pharmaguideline.com

| Reaction Time | Product | Product Type |

| 2 hours | 2-Formyl-4-tert-butylpyrrole | Kinetic |

| 24 hours | 2-Formyl-5-tert-butylpyrrole | Thermodynamic |

More recently, palladium-catalyzed methods have emerged for the direct C-H alkylation of electron-deficient pyrroles, offering an alternative to classical Friedel-Crafts conditions. nih.gov These reactions can provide high regioselectivity for alkylation at the C5 position of 2,3-disubstituted pyrroles. nih.gov

Chemical Transformations and Derivatization Studies

Reactivity of the Aldehyde Functional Group

The aldehyde group at the C2 position of the pyrrole (B145914) ring is the primary site for a variety of chemical transformations, including oxidation, reduction, imine formation, and participation in complex multicomponent reactions.

Oxidation to Carboxylic Acid Derivatives

The aldehyde functional group of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid. uni.lu This transformation is a fundamental reaction in organic chemistry, often employing common oxidizing agents. Reagents such as potassium permanganate (B83412) or chromium trioxide are effective for this purpose. The resulting carboxylic acid is a key intermediate for the synthesis of other derivatives, such as esters and amides.

The general mechanism for aldehyde oxidation often involves the formation of a hydrate (B1144303) intermediate (a gem-diol) upon reaction with water, which is then oxidized. libretexts.org The presence of a hydrogen atom on the carbonyl carbon in aldehydes makes them susceptible to oxidation, a characteristic that distinguishes them from ketones. libretexts.org

Table 1: Oxidation of this compound

| Reactant | Reagent(s) | Product | Reference |

| This compound | Potassium Permanganate (KMnO₄) or Chromium Trioxide (CrO₃) | 3,4-Dimethyl-1H-pyrrole-2-carboxylic acid |

Reduction to Alcohol Derivatives

The reduction of the aldehyde group in this compound yields the corresponding primary alcohol, (3,4-Dimethyl-1H-pyrrol-2-yl)methanol. This conversion is typically achieved with high efficiency using standard reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These hydride reagents act as nucleophiles, attacking the electrophilic carbonyl carbon of the aldehyde to form an alkoxide intermediate, which is subsequently protonated to give the alcohol.

Table 2: Reduction of this compound

| Reactant | Reagent(s) | Product | Reference |

| This compound | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | (3,4-Dimethyl-1H-pyrrol-2-yl)methanol |

Formation of Schiff Bases and Related Imine Chemistry

This compound readily reacts with primary amines to form Schiff bases, a class of compounds containing a carbon-nitrogen double bond (imine). wikipedia.org This condensation reaction typically proceeds via a nucleophilic addition of the amine to the aldehyde carbonyl, forming a hemiaminal intermediate, which then dehydrates to yield the imine. wikipedia.org

These reactions are versatile, and a wide range of Schiff bases can be synthesized by varying the amine component. For instance, reactions with diamines, such as 1,2-diaminoethane or 1,3-diaminopropane, can lead to the formation of tetradentate ligands capable of coordinating with metal ions to form stable complexes. rsc.orgcapes.gov.brderpharmachemica.com The resulting metal-Schiff base complexes have been investigated for their catalytic properties, including the oxidation of alcohols. capes.gov.br

Table 3: Representative Schiff Base Formation Reactions

| Pyrrole Aldehyde | Amine Reactant | Product Type | Reference |

| Pyrrole-2-carbaldehyde (general) | Aliphatic or Aromatic Diamines | Tetradentate Schiff Base Ligands | rsc.orgcapes.gov.br |

| This compound | Hydrazine (B178648) | Hydrazone | |

| Pyrrole-2-carbaldehyde (general) | 2-Aminophenol | Schiff Base Ligand for Lanthanide Complexes | capes.gov.br |

Participation in Multicomponent Reactions (e.g., Ugi, Prins, Aldol, Schmidt)

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are a powerful tool in modern organic synthesis. rsc.orgnih.gov Pyrrole aldehydes are known to participate in such reactions.

While specific examples detailing the participation of this compound in Ugi or other named MCRs are not extensively documented in the provided search results, the general reactivity of aldehydes makes them key components in these transformations. For example, the Ugi four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. rug.nl The aldehyde component's electrophilicity is central to the initial steps of the reaction mechanism. The synthesis of highly functionalized pyrrole derivatives has been demonstrated through four-component reactions, highlighting the utility of MCRs in generating molecular diversity around the pyrrole core. organic-chemistry.org Research has shown the successful use of indole-2-carboxylic acid in Ugi reactions followed by cyclization to produce complex heterocyclic systems, a strategy that could potentially be adapted for pyrrole-based aldehydes. rug.nl

Nucleophilic Addition Reactions

The aldehyde group is highly susceptible to nucleophilic addition, a fundamental reaction class. this compound can undergo addition reactions with a variety of nucleophiles. For example, it reacts with hydrazine to form the corresponding hydrazone, a reaction useful for characterization and further derivatization.

Another important nucleophilic addition is the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds, such as malononitrile, in the presence of a base. This reaction leads to the formation of new carbon-carbon double bonds and produces highly conjugated systems, which are of interest for their potential applications in materials science.

Pyrrole Ring Functionalization

While the aldehyde group is a major site of reactivity, the pyrrole ring itself can also be functionalized. The pyrrole nucleus is electron-rich and generally undergoes electrophilic substitution reactions. In this compound, the C5 position is the most likely site for such substitutions, as the C2 position is already substituted and the methyl groups at C3 and C4 direct incoming electrophiles to the available α-position (C5).

Studies on related pyrrole-2-carbaldehyde compounds have shown that alkylation of the ring is possible. For instance, Friedel-Crafts-type alkylations can introduce substituents at the C4 position, although this often requires a catalyst like aluminum chloride. google.com Halogenation or nitration are other potential electrophilic substitution reactions that could functionalize the pyrrole ring, though specific conditions would be required to control the regioselectivity and avoid side reactions with the aldehyde group. More advanced methods for C-H bond functionalization are also being developed to create diverse pyrrolizine derivatives from N-substituted pyrroles, indicating a broad scope for modifying the core ring structure. rsc.org

Synthesis of Pyrrole-Containing Heterocyclic Systems

The aldehyde functionality of this compound is a key handle for constructing a variety of fused and linked heterocyclic systems through cyclization and condensation reactions.

This compound serves as a precursor for the synthesis of pyrrole-fused polyheterocyclic compounds. A notable example is the formation of pyrrolizine systems. The aldehyde can be reduced to the corresponding 1H-pyrrol-2-yl carbinol, which then undergoes dehydration to form a reactive 2-methide-2H-pyrrole intermediate. acs.org This intermediate can participate in cycloaddition reactions. For instance, an organocatalytic domino Michael-aldol cyclization of 2-pyrrole carbaldehydes with enals can produce densely substituted 2,3-dihydro-1H-pyrrolizines. nih.gov

The aldehyde group is highly reactive and readily participates in cyclization reactions to form new heterocyclic rings attached to the pyrrole core. One common reaction is the formation of hydrazones through condensation with hydrazides. nih.gov For example, reacting this compound with a carbohydrazide (B1668358) in a medium like glacial acetic acid yields the corresponding pyrrole hydrazone. nih.gov These hydrazones can be important intermediates for further transformations or can be target molecules themselves.

| Reactant | Reagent(s) | Product Class | Reference |

| This compound | Enals / Organocatalyst | 2,3-Dihydro-1H-pyrrolizines | nih.gov |

| This compound | Carbohydrazides | Pyrrole Hydrazones | nih.gov |

The conversion of the carbaldehyde group to sulfur-containing analogues like dithiocarboxylic acids and thiohydrazides expands the synthetic utility of the parent compound.

Pyrroldithiocarboxylic Acids: While direct conversion is less common, a plausible route to a pyrroldithiocarboxylic acid would involve a two-step process. First, the aldehyde is converted to its corresponding benzylidene dichloride using a chlorinating agent like thionyl chloride. This intermediate can then be reacted with a sulfur source, such as sodium hydrosulfide, to generate the dithiocarboxylic acid.

Thiohydrazides: The synthesis of thiohydrazides typically proceeds from the corresponding carbohydrazide. The carbohydrazide, which can be prepared from the aldehyde via oxidation to the carboxylic acid, esterification, and subsequent reaction with hydrazine hydrate, is treated with a thionating agent. nih.gov Lawesson's reagent is a common choice for converting the carbonyl group of the hydrazide into a thiocarbonyl group, thereby yielding the desired thiohydrazide. This transformation is a key step in the synthesis of various sulfur-containing heterocycles like 1,3,4-thiadiazoles. mdpi.com

Formazan (B1609692) derivatives of this compound are synthesized via a multi-step pathway that begins with the aldehyde. researchgate.net The aldehyde is first converted into a carbohydrazide. This carbohydrazide is then condensed with an appropriate aldehyde or ketone to form a Schiff base (a hydrazone). The final step involves the coupling of this hydrazone with a diazonium salt, typically derived from an aromatic amine like aniline, in a basic medium. This sequence of reactions results in the formation of the characteristic formazan structure, which contains a -N=N-C=N-NH- chain. researchgate.net These highly colored compounds have applications as dyes and analytical reagents.

| Precursor | Reaction Sequence | Final Product Class | Reference |

| This compound | 1. Conversion to carbohydrazide2. Formation of Schiff base (hydrazone)3. Coupling with diazonium salt | Formazan Derivatives | researchgate.net |

Synthesis of Carboxamide and Carbohydrazide Analogues

The transformation of this compound into its corresponding carboxamide and carbohydrazide derivatives involves multi-step synthetic pathways, often starting with the oxidation of the aldehyde to a carboxylic acid or its ester, followed by reaction with appropriate amines or hydrazine derivatives.

Synthesis of Substituted 3,4-Dimethyl-1H-pyrrole-2-carboxamides

A facile, one-pot, high-yielding reaction method has been developed for the synthesis of a series of substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides. researchgate.net The synthetic route commences with the oxidation of this compound (compound 1 ) using potassium permanganate (KMnO₄) in an acetone (B3395972) medium to yield 3,4-dimethyl-1H-pyrrole-2-carboxylic acid (2 ). researchgate.net

This carboxylic acid intermediate is then converted to its acid chloride by reacting with thionyl chloride (SOCl₂). The resulting acyl chloride is subsequently reacted in situ with various substituted aromatic amines in the presence of triethylamine (B128534) (TEA) to afford the target N-substituted-3,4-dimethyl-1H-pyrrole-2-carboxamide analogues (3a-m ). researchgate.net The structural integrity and purity of these synthesized compounds were confirmed using spectroscopic techniques. researchgate.net

Table 1: Synthesis of N-Substituted-3,4-dimethyl-1H-pyrrole-2-carboxamide Analogues (3a-m)

| Compound | Substituted Amine (Ar-NH₂) | Yield (%) |

|---|---|---|

| 3a | 4-fluoroaniline | 85 |

| 3b | 4-chloroaniline | 83 |

| 3c | 4-bromoaniline | 88 |

| 3d | 4-iodoaniline | 86 |

| 3e | 4-methoxyaniline | 81 |

| 3f | 4-methylaniline | 89 |

| 3g | 4-nitroaniline | 78 |

| 3h | 3-chloroaniline | 82 |

| 3i | 3-bromoaniline | 85 |

| 3j | 3-nitroaniline | 76 |

| 3k | 2-chloroaniline | 79 |

| 3l | 2-methylaniline | 84 |

| 3m | 2,4-dichloroaniline | 80 |

Data sourced from Bhosale et al. (2018). researchgate.net

Synthesis of Substituted 3,4-Dimethyl-1H-pyrrole-2-carbohydrazide Analogues

The synthesis of carbohydrazide analogues follows a related pathway. researchgate.net The starting material, 3,4-dimethyl-1H-pyrrole-2-carboxylic acid (2 ), is first esterified to produce ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate (4 ). This ester is then subjected to hydrazinolysis by refluxing with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol (B145695), which furnishes 3,4-dimethyl-1H-pyrrole-2-carbohydrazide. researchgate.net

This key carbohydrazide intermediate is subsequently condensed with a variety of substituted aromatic aldehydes. This reaction leads to the formation of the corresponding N'-arylidene-3,4-dimethyl-1H-pyrrole-2-carbohydrazide analogues (5a-l ), which are a class of Schiff bases. researchgate.net

Table 2: Synthesis of N'-Arylidene-3,4-dimethyl-1H-pyrrole-2-carbohydrazide Analogues (5a-l)

| Compound | Substituted Aldehyde (Ar-CHO) | Yield (%) |

|---|---|---|

| 5a | 4-fluorobenzaldehyde | 92 |

| 5b | 4-chlorobenzaldehyde | 94 |

| 5c | 4-bromobenzaldehyde | 95 |

| 5d | 4-hydroxybenzaldehyde | 89 |

| 5e | 4-methoxybenzaldehyde | 91 |

| 5f | 4-methylbenzaldehyde | 93 |

| 5g | 4-nitrobenzaldehyde | 88 |

| 5h | 3-bromobenzaldehyde | 90 |

| 5i | 3-nitrobenzaldehyde | 86 |

| 5j | 2-chlorobenzaldehyde | 85 |

| 5k | 2-hydroxybenzaldehyde | 87 |

| 5l | 2-nitrobenzaldehyde | 84 |

Data sourced from Bhosale et al. (2018). researchgate.net

Another approach to pyrrole carboxamides involves the direct oxidative amidation of the parent pyrrole carboxaldehyde. rsc.org This method utilizes catalytic amounts of tetra-n-butylammonium iodide (nBu₄NI) and tert-butyl hydroperoxide (TBHP) as an oxidant, providing a straightforward route to primary, secondary, and tertiary pyrrole carboxamides from the aldehyde and various formamides or amines. rsc.org

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a precise picture of the molecular skeleton and the environment of each atom can be constructed. For 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton are observed. The aldehyde proton (-CHO) typically appears as a singlet in the downfield region, a characteristic placement due to the deshielding effect of the carbonyl group. The proton attached to the pyrrole (B145914) nitrogen (N-H) also presents as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The lone proton on the pyrrole ring (C5-H) resonates as a singlet in the aromatic region. The two methyl groups at positions 3 and 4 of the pyrrole ring each produce a distinct singlet, with their chemical shifts located in the upfield region typical for aliphatic protons attached to an aromatic system.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced relative to a standard like tetramethylsilane (B1202638) (TMS). The exact values can vary based on the solvent used.

| Proton Assignment | Chemical Shift (δ) Range (ppm) | Multiplicity |

| N-H | 9.0 - 11.0 | Broad Singlet |

| CHO | 9.4 - 9.8 | Singlet |

| C5-H | 6.7 - 7.0 | Singlet |

| C3-CH₃ | 2.0 - 2.3 | Singlet |

| C4-CH₃ | 2.0 - 2.3 | Singlet |

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. libretexts.org Each unique carbon atom in this compound gives a separate signal. chemicalbook.com The carbon of the aldehyde group (C=O) is the most deshielded, appearing furthest downfield. The four carbons of the pyrrole ring resonate in the aromatic region, with their specific shifts influenced by the substitution pattern. The carbons directly bonded to the electron-withdrawing aldehyde group (C2) and the nitrogen atom (C5) are typically found further downfield than the methyl-substituted carbons (C3 and C4). The two methyl carbons appear at the highest field, consistent with sp³-hybridized carbon atoms. The availability of ¹³C NMR data is noted in chemical databases. epa.gov

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm). The exact values can vary based on the solvent used.

| Carbon Assignment | Chemical Shift (δ) Range (ppm) |

| C=O | 175 - 185 |

| C2 | 130 - 140 |

| C5 | 120 - 130 |

| C3 / C4 | 115 - 125 |

| CH₃ | 10 - 15 |

While experimental data provides direct observation of nuclear resonances, computational methods are increasingly used to predict and verify these findings. The Gauge-Including Atomic Orbital (GIAO) method is a prominent quantum chemical approach for calculating NMR shielding tensors, from which chemical shifts are derived. imist.maresearchgate.net This method, often used within the framework of Density Functional Theory (DFT), has proven reliable for predicting the chemical shifts of various nuclei in heterocyclic compounds. imist.maresearchgate.net

The GIAO/DFT approach can compute the ¹H and ¹³C chemical shifts with a high degree of accuracy, often requiring modest basis sets to achieve good correlation with experimental values. scispace.com These calculations are valuable for assigning ambiguous signals and for understanding the electronic factors that influence the shielding of each nucleus. Although specific GIAO computational studies for this compound are not detailed in the surveyed literature, the application of this method to pyrrole derivatives and other heteroaromatics is well-established for structural confirmation. researchgate.netresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy levels of a molecule. It is particularly useful for identifying the functional groups present in a compound.

The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. mdpi.cominnovatechlabs.com A prominent, sharp absorption band is expected for the carbonyl (C=O) stretching vibration of the aldehyde. The N-H stretching vibration of the pyrrole ring typically appears as a broad band in the high-frequency region. Aliphatic and aromatic C-H stretching vibrations are also observed. The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of absorptions corresponding to C-C and C-N stretching and various bending vibrations of the pyrrole ring and its substituents. innovatechlabs.com The analysis of these bands provides a molecular fingerprint that is unique to the compound. mdpi.com

Table 3: Principal FT-IR Bands for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |

| Aldehyde C=O Stretch | 1650 - 1690 | Strong, Sharp |

| C=C and C-N Ring Stretches | 1400 - 1600 | Medium-Strong |

Raman spectroscopy serves as a valuable complement to FT-IR analysis. nih.govcore.ac.uk As a non-destructive technique, it provides information on molecular vibrations based on inelastic light scattering. horiba.comualberta.ca While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. Therefore, symmetrical, and non-polar bonds often produce strong Raman signals.

For this compound, the Raman spectrum would be expected to show strong bands for the symmetric stretching of the C=C bonds within the pyrrole ring. The symmetric vibrations of the methyl groups would also be prominent. The carbonyl C=O stretch is also observable in the Raman spectrum, though its intensity relative to other bands may differ significantly from the FT-IR spectrum. The combination of both IR and Raman data provides a more complete picture of the molecule's vibrational modes.

Vibrational Assignment and Normal Coordinate Calculations

Theoretical approaches, particularly Density Functional Theory (DFT), are powerful tools for predicting vibrational frequencies and have been successfully applied to pyrrole and its derivatives. arxiv.orgchimia.chchimia.chnih.gov These computational methods allow for the calculation of the normal modes of vibration, which can then be correlated with experimental data from Infrared (IR) and Raman spectroscopy. arxiv.org For a molecule like this compound, the vibrational modes can be categorized into several groups:

Pyrrole Ring Vibrations: These include C-C and C=C stretching, C-H and N-H bending and stretching, and ring deformation modes. The substitution pattern with two methyl groups and a carbaldehyde group will influence the frequencies of these modes compared to unsubstituted pyrrole.

Methyl Group Vibrations: The two methyl groups will exhibit characteristic symmetric and asymmetric C-H stretching and bending vibrations.

Carbaldehyde Group Vibrations: The C=O stretching vibration is a particularly strong and characteristic band in the IR spectrum. Its position is sensitive to electronic effects within the molecule and intermolecular interactions. C-H stretching of the aldehyde group will also be present.

Normal coordinate analysis, often performed in conjunction with DFT calculations, can provide a detailed description of the potential energy distribution (PED) for each vibrational mode. scirp.org This allows for a more precise assignment of the observed spectral bands to specific molecular motions. For instance, studies on similar molecules like 4-aminopyridine (B3432731) have demonstrated the utility of this approach in understanding the effect of substituents on the vibrational frequencies of the pyridine (B92270) ring. scirp.org In the case of this compound, such calculations would elucidate the coupling between the vibrations of the pyrrole ring and those of the substituent groups.

A general approach to the vibrational assignment would involve:

Recording the IR and Raman spectra of the compound.

Performing quantum chemical calculations (e.g., using DFT with a suitable basis set) to optimize the molecular geometry and calculate the harmonic vibrational frequencies. arxiv.orgarxiv.org

Scaling the calculated frequencies to better match the experimental values, accounting for anharmonicity and other systematic errors in the calculations.

Assigning the experimental bands based on the calculated frequencies and their corresponding PEDs.

Based on studies of related pyrrole-2-carboxaldehydes, the formation of intermolecular hydrogen bonds, particularly in the solid state, can significantly affect the N-H and C=O stretching frequencies. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound, providing confirmation of its elemental composition. While experimental mass spectra are mentioned as available from some commercial suppliers, detailed published spectra are scarce. chemicalbook.com However, predicted mass spectral data from computational tools offer valuable insight into the expected ionization behavior of the molecule. uni.lu

The predicted collision cross section (CCS) values for various adducts of this compound provide information about the molecule's shape in the gas phase. uni.lu The mass-to-charge ratio (m/z) for the protonated molecule, [M+H]+, is predicted to be 124.07569. uni.lu Other common adducts, such as with sodium ([M+Na]+) and potassium ([M+K]+), are also predicted, which is useful for interpreting electrospray ionization (ESI) mass spectra. uni.lu

Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 124.07569 | 122.7 |

| [M+Na]+ | 146.05763 | 132.7 |

| [M-H]- | 122.06113 | 124.4 |

| [M+NH4]+ | 141.10223 | 145.5 |

| [M+K]+ | 162.03157 | 130.5 |

| [M+H-H2O]+ | 106.06567 | 117.7 |

| [M]+ | 123.06786 | 122.8 |

| [M]- | 123.06896 | 122.8 |

Data sourced from PubChemLite. uni.lu

The fragmentation pattern in electron ionization (EI) mass spectrometry would be expected to involve characteristic losses, such as the loss of the formyl group (CHO) or successive losses from the pyrrole ring and methyl substituents. The study of the mass spectra of related pyrrole aldehydes is crucial for interpreting these patterns. nih.govmdpi.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures. This method is highly applicable to the analysis of this compound due to its likely volatility. GC-MS has been employed in the analysis of various pyrrole-2-carbaldehydes in diverse matrices, such as in food products where they can contribute to flavor and aroma. mdpi.com The technique is also used in environmental analysis for the characterization of organic matter and the detection of specific organic pollutants. csic.esresearchgate.net

In a typical GC-MS analysis of this compound, the sample would be injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific chromatographic conditions. For the parent compound, 1H-pyrrole-2-carboxaldehyde, extensive GC data is available in the NIST database. nist.govnist.gov

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, producing a mass spectrum that can be used for identification. scirp.orgresearchgate.net The combination of the retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in the identification of the compound. Pyrolysis-GC-MS is another variant of this technique that can be used for the analysis of macromolecules that, upon thermal degradation, might yield substituted pyrroles. csic.esresearchgate.net

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While there are no published crystal structures for this compound itself, the technique has been successfully applied to numerous related pyrrole derivatives, providing valuable insights into their solid-state conformations and intermolecular interactions.

For example, the crystal structure of the closely related compound, ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, has been determined, revealing details of its molecular geometry and packing in the crystal lattice. The analysis of such structures allows for the precise measurement of bond lengths, bond angles, and torsional angles. It also elucidates the nature of intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. In many pyrrole structures, the N-H group acts as a hydrogen bond donor, often interacting with an acceptor group on an adjacent molecule.

The study of imines derived from pyrrole-2-carboxaldehydes has also utilized X-ray crystallography to determine their structures and tautomeric forms. researchgate.net The planarity of the pyrrole ring and the orientation of the substituents are key features that would be precisely determined by an X-ray diffraction study of this compound. Such an analysis would definitively establish the conformation of the carbaldehyde group relative to the pyrrole ring and detail the hydrogen bonding network in the solid state.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting molecular properties from first principles. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic behavior and determine energetically favorable structures.

Density Functional Theory is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density as the central quantity. For molecules like 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde, DFT is effective for optimizing geometries and predicting spectroscopic properties.

A popular and versatile functional used in these studies is B3LYP , which is a hybrid functional that incorporates a fraction of exact Hartree-Fock exchange, making it highly effective for a wide range of chemical systems. uni-paderborn.de The choice of basis set is also critical for the accuracy of DFT calculations. chemrxiv.org Basis sets are sets of mathematical functions used to build molecular orbitals. A larger, more complex basis set generally yields more accurate results but at a higher computational cost. google.com

Commonly used basis sets in DFT studies include:

Pople-style basis sets (e.g., 6-31G(d), 6-311++G(2d,2p)) : These are computationally efficient and widely used for geometry optimizations of organic molecules. chemrxiv.orgresearchgate.net

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) : These are designed to systematically converge towards the complete basis set limit, providing high accuracy, particularly for energy calculations. chemrxiv.org

Ahlrichs basis sets (e.g., def2-SVP, def2-TZVP) : This family of basis sets is recommended for DFT calculations across a large portion of the periodic table and offers a good balance of accuracy and efficiency. google.com

The combination of the B3LYP functional with a double-zeta or triple-zeta basis set, such as def2-TZVP or 6-311G(2d,p), is a common approach for obtaining reliable geometries and energies for pyrrole (B145914) derivatives. chemrxiv.orggoogle.com

Below is an interactive table summarizing common basis sets and their typical applications.

| Basis Set Family | Examples | Typical Application | Key Feature |

| Pople | 6-31G(d), 6-311+G(d,p) | Routine geometry optimizations | Good balance of cost and accuracy for small to medium-sized organic molecules. chemrxiv.org |

| Dunning | cc-pVDZ, aug-cc-pVTZ | High-accuracy energy calculations | Systematically converges to the complete basis set limit. chemrxiv.org |

| Ahlrichs | def2-SVP, def2-TZVPP | General purpose DFT calculations | Robust and reliable for a wide range of elements. google.com |

| Jensen | pcseg-1, pcseg-2 | DFT calculations | Designed to systematically converge towards the complete basis set limit. chemrxiv.org |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. The Restricted Hartree-Fock (RHF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.

While DFT methods are generally more common for larger systems due to their computational efficiency, ab initio studies, including those at the RHF level, have been successfully used to investigate the conformational preferences of various carbaldehydes attached to heterocyclic rings like furan (B31954) and pyrrole. scilit.com For instance, studies on pyrrole-2-carbaldehyde using the minimal STO-3G basis set have provided valuable insights into conformational energies and rotational barriers, demonstrating the utility of these methods for understanding the fundamental structural characteristics of this class of molecules. scilit.com

Conformational Analysis

The aldehyde group (-CHO) attached to the pyrrole ring is not fixed in space and can rotate around the C-C single bond connecting it to the ring. This rotation gives rise to different conformers with varying energies.

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of its geometry. uni-muenchen.deq-chem.com For this compound, a relaxed PES scan can be performed by systematically rotating the dihedral angle formed by the pyrrole ring and the aldehyde group while optimizing all other geometric parameters at each step. readthedocs.io This process maps out the energy landscape of the rotation, identifying energy minima that correspond to stable conformers and energy maxima that represent the transition states between them. uni-muenchen.deq-chem.com

The rotation of the aldehyde group relative to the pyrrole ring leads to two primary planar conformers for pyrrole-2-carbaldehydes. These are typically referred to as the O-syn and O-anti rotamers (or simply syn and anti).

O-syn conformer : The carbonyl oxygen atom is oriented on the same side as the pyrrole ring's nitrogen atom.

O-anti conformer : The carbonyl oxygen atom is oriented away from the pyrrole ring's nitrogen atom.

Computational studies on related molecules like pyrrole-2-carbaldehyde have shown that one conformer is generally more stable than the other. scilit.com The energy difference between these conformers and the rotational barrier separating them can be determined from the PES scan. The relative stability is dictated by a combination of steric hindrance, electrostatic interactions (such as potential hydrogen bonding or dipole-dipole interactions), and the effects of electron delocalization.

| Conformer | Description | Expected Relative Energy |

| O-syn | Carbonyl oxygen is oriented towards the ring's nitrogen atom. | Generally found to be the more stable conformer for pyrrole-2-carbaldehydes. |

| O-anti | Carbonyl oxygen is oriented away from the ring's nitrogen atom. | Higher in energy compared to the O-syn conformer. |

The conformation of this compound is significantly influenced by π-electron delocalization. The pyrrole ring is an aromatic system with delocalized π-electrons. This delocalization can extend to the substituent aldehyde group, particularly when the aldehyde group is coplanar with the ring.

This extended conjugation results in the C-C bond between the ring and the carbonyl group having some double-bond character. mdpi.com This partial double-bond character is what creates a significant energy barrier to rotation, favoring planar conformations (syn and anti) where the overlap of p-orbitals is maximized. The delocalization stabilizes the planar structures over non-planar ones, making the transition state for rotation (typically where the aldehyde group is perpendicular to the ring) a high-energy point on the potential energy surface. mdpi.com The preference for one planar conformer over the other is then determined by the more subtle steric and electrostatic factors mentioned previously.

Intermolecular and Intramolecular Interaction Studies

The arrangement of molecules in condensed phases and the nature of their non-covalent interactions are key determinants of their physical properties. For this compound, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, these interactions are of particular interest.

While specific computational studies exclusively on this compound are not extensively detailed in the available literature, analysis of closely related structures, such as other carbonyl 2-substituted pyrroles, provides a framework for understanding its hydrogen bonding capabilities. In similar crystalline structures, intermolecular N-H···O hydrogen bonds are a dominant feature, often linking molecules into chains or more complex networks. mdpi.com For instance, in the crystal structure of ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate, a molecule with the same pyrrole core, weak intermolecular N—H⋯O hydrogen bonds connect the molecules into zigzag chains. nih.gov It is computationally predicted that systems featuring N-H···O bonds exhibit greater interaction energies and stability compared to those with only C-H···O interactions. mdpi.com The presence of the aldehyde group (C=O) and the pyrrolic amine group (N-H) in this compound strongly suggests that N-H···O=C hydrogen bonds are the primary interaction in the formation of its supramolecular structures.

The formation of dimers is a common consequence of strong hydrogen bonding. In the solid state, pyrrole derivatives with carbonyl groups frequently form centrosymmetric dimers through pairs of N-H···O hydrogen bonds. mdpi.com Density Functional Theory (DFT) calculations performed on analogous pyrrole-2-carboxylic acids have shown that such centrosymmetric dimers are energetically favorable. mdpi.com This suggests that this compound would also likely form stable dimers in the solid state, driven by the N-H···O=C interactions. The specific conformation and stability of these dimers would be influenced by the steric and electronic effects of the two methyl groups on the pyrrole ring. Information regarding dimer formation in the liquid state is less commonly available but it is expected that these hydrogen-bonding interactions persist, leading to transient dimeric and oligomeric species in solution.

The Quantum Theory of Atoms in Molecules (QTAIM), or Bader's AIM theory, is a powerful method for analyzing the topology of the electron density to characterize chemical bonding and non-covalent interactions. researchgate.net In this analysis, the presence of a bond critical point (BCP) between two atoms is a necessary and sufficient condition for the existence of a chemical bond or a significant interaction. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide quantitative information about the nature and strength of the interaction.

For hydrogen bonds like N-H···O, QTAIM analysis typically reveals a BCP between the hydrogen and oxygen atoms. Studies on other heterocyclic systems containing intramolecular hydrogen bonds have utilized QTAIM to confirm and characterize these interactions. researchgate.net Although a specific QTAIM analysis for this compound is not available in the cited literature, such an analysis would be expected to quantify the covalent and electrostatic character of the N-H···O=C hydrogen bonds responsible for dimerization and crystal packing.

Reactivity and Electronic Structure Prediction

The electronic properties of a molecule, particularly the energies and distributions of its frontier molecular orbitals, are fundamental to understanding its chemical reactivity.

Local reactivity descriptors, derived from conceptual DFT, are used to predict the most reactive sites within a molecule for nucleophilic and electrophilic attacks. irjweb.com

Fukui Functions identify the regions in a molecule where the electron density changes most significantly upon the addition or removal of an electron.

Local Softness is related to the Fukui function and indicates the tendency of a specific site to accept or donate electrons.

For this compound, the electron-withdrawing aldehyde group and the electron-donating nature of the pyrrole ring and methyl groups create distinct reactive centers. While specific calculated values for this compound are not provided in the search results, a general analysis suggests that the carbonyl carbon would be a primary site for nucleophilic attack, and the pyrrole ring, particularly the C5 position, would be susceptible to electrophilic attack. Global electrophilicity index calculations for similar pyrrole-imidazole derivatives show them to be strong electrophiles, a characteristic likely shared by this compound. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the region of the molecule most likely to donate electrons, while the LUMO is the region most likely to accept them. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move electrons from a low-lying HOMO to a high-lying LUMO. Conversely, a small gap indicates higher reactivity and lower stability. nih.gov DFT calculations are commonly used to determine these energy levels. For various pyrrole substitutes, the HOMO-LUMO gap has been shown to be sensitive to the nature of the substituent groups. Although the precise HOMO-LUMO gap for this compound has not been specifically reported in the provided search results, DFT studies on similar aromatic aldehydes provide a reference for the expected range and interpretation of this important quantum chemical parameter. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study intramolecular and intermolecular bonding and interaction among bonds. It provides a localized, "chemist's-eye" view of electron density distribution and charge transfer within a molecule. The analysis of the Fock matrix in the NBO basis allows for the estimation of stabilization energy (E(2)) associated with delocalization, which arises from the interaction between a filled (donor) NBO and an empty (acceptor) NBO. researchgate.netrsc.org This energy quantifies the intensity of the charge transfer interaction.

While specific NBO analysis data for this compound is not prominently available in current literature, studies on analogous pyrrole derivatives provide insight into the expected charge transfer phenomena. For instance, NBO analysis of 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide reveals significant hyperconjugative interaction energies, particularly during lone pair to antibonding pi-orbital (LP → π) and pi-orbital to antibonding pi-orbital (π → π) transitions. These interactions signify substantial electron delocalization from electron-rich areas (like the pyrrole ring and lone pairs on heteroatoms) to electron-deficient areas (like the carbonyl group), which is crucial for molecular stability and reactivity. researchgate.net

The key intramolecular charge transfer interactions anticipated in this compound would involve delocalization of electron density from the lone pair of the nitrogen atom and the π-bonds of the pyrrole ring to the antibonding π* orbital of the C=O group in the carbaldehyde substituent. The electron-donating methyl groups at the C3 and C4 positions would further enhance the electron density of the pyrrole ring, likely increasing the magnitude of this charge transfer compared to the unsubstituted pyrrole-2-carbaldehyde.

Table 1: Representative NBO Analysis of Donor-Acceptor Interactions in a Pyrrole Derivative (Note: Data is illustrative based on findings for similar structures like 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide and is intended to represent the type of data obtained from NBO analysis.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) N8 | π(C7-O9) | 25.4 | Lone Pair → Antibonding Pi |

| π (C4-C5) | π(C7-O9) | 18.9 | Pi → Antibonding Pi |

| π (C2-C3) | π(C4-C5) | 15.2 | Pi → Antibonding Pi |

| LP (1) O9 | σ(C7-H10) | 5.1 | Lone Pair → Antibonding Sigma |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to calculate the electronic excited states of molecules. aps.orgnih.gov It is widely employed to predict UV-visible absorption spectra by determining the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*). researchgate.net

Studies on the parent compound, Pyrrole-2-carbaldehyde (PCL), have utilized TD-DFT to investigate its photophysical dynamics. arxiv.org These calculations show that the energy of the first excited singlet state (S1) is dependent on the molecular geometry, particularly the N-H bond length, and that multiple minima can exist on the excited-state potential energy surface. arxiv.org For other substituted pyrroles, such as 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, TD-DFT calculations have identified strong electronic transitions, with a notable excitation predicted at 2.03 eV, corresponding to a HOMO-2 to LUMO transition.

For this compound, TD-DFT would be expected to predict the main absorption bands in its UV-Vis spectrum. The primary electronic transition would likely be of a π → π* character, involving the promotion of an electron from the highest occupied molecular orbital (HOMO), delocalized over the pyrrole ring, to the lowest unoccupied molecular orbital (LUMO), which would have significant contribution from the carbaldehyde group's π* orbital. The methyl groups, acting as electron-donating substituents, would be expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted PCL.

Table 2: Representative TD-DFT Results for Electronic Transitions in a Pyrrole Derivative (Note: Data is illustrative based on findings for similar structures and represents the type of data obtained from TD-DFT analysis.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 2.03 | 610.8 | 0.45 | HOMO-2 → LUMO (30%) |

| S0 → S2 | 2.54 | 488.2 | 0.02 | HOMO → LUMO+1 (25%) |

| S0 → S3 | 3.10 | 400.0 | 0.15 | HOMO-1 → LUMO (40%) |

In Silico Analysis in Biological Contexts

In silico analysis, which involves computational methods like molecular docking and pharmacokinetic predictions, is a cornerstone of modern drug discovery for evaluating the potential of a compound to be a therapeutic agent. nih.gov While direct in silico studies on this compound are limited, research on closely related structural isomers provides significant insights into the potential biological activities of this class of compounds.

A study on a series of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives investigated their anticancer potential through various in silico methods. nih.govresearchgate.net These analyses are highly relevant due to the structural similarity of the core 2,4-dimethyl-1H-pyrrole scaffold.

Pharmacokinetic Predictions (ADMET) The derivatives were evaluated for their drug-likeness based on Lipinski's rule of five, which predicts the potential for oral bioavailability. The study found that the most potent derivatives adhered to Lipinski's rules, indicating good predicted oral bioavailability and favorable pharmacokinetic properties. nih.gov

Table 3: Predicted Pharmacokinetic Properties for a Potent 2,4-Dimethyl-1H-Pyrrole Derivative (Source: Data from a study on a closely related isomer.) nih.gov

| Property | Predicted Value | Lipinski's Rule Guideline |

| Molecular Weight | < 500 g/mol | ≤ 500 |

| LogP (Lipophilicity) | < 5 | ≤ 5 |

| Hydrogen Bond Donors | < 5 | ≤ 5 |

| Hydrogen Bond Acceptors | < 10 | ≤ 10 |

Molecular Docking To investigate the mechanism of anticancer activity, molecular docking studies were performed against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in tumor angiogenesis. The most potent 2,4-dimethyl-1H-pyrrole derivative exhibited a strong binding affinity of -9.5 kcal/mol. nih.gov This binding energy is comparable to that of the established anticancer drug sunitinib (B231) (-9.9 kcal/mol), suggesting that the compound interacts effectively with the active adenosine (B11128) triphosphate (ATP) site of the receptor, which could be responsible for its anticancer potency. nih.gov

Table 4: Molecular Docking Results of a Potent 2,4-Dimethyl-1H-Pyrrole Derivative against VEGFR-2 (Source: Data from a study on a closely related isomer.) nih.gov

| Compound | Binding Affinity (kcal/mol) | Interacting Residues in VEGFR-2 Active Site |

| Potent Derivative | -9.5 | Cys919, Asp1046, Glu885, His881 |

| Sunitinib (Reference Drug) | -9.9 | Cys919, Asp1046, Glu885, Lys868 |

These in silico findings on a closely related isomer suggest that this compound could also serve as a valuable scaffold for designing molecules with potential therapeutic applications, warranting further investigation.

Applications in Advanced Organic Synthesis and Building Block Chemistry

Intermediate in the Synthesis of Complex Heterocyclic Compounds

The reactivity of the aldehyde functional group in 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde makes it an excellent starting point for the construction of more intricate heterocyclic systems. This is exemplified in the facile, one-pot synthesis of substituted 3,4-dimethyl-1H-pyrrole-2-carboxamides and carbohydrazide (B1668358) analogues. These reactions demonstrate the utility of the parent aldehyde in creating compounds with potential biological activity. nih.govrsc.org

The synthesis of these derivatives involves the condensation of the aldehyde with various amines and hydrazines, leading to the formation of new carbon-nitrogen bonds and the extension of the molecular framework. The resulting carboxamides and carbohydrazides are themselves complex heterocyclic compounds with potential applications in medicinal chemistry. nih.govrsc.org

| Reactant | Resulting Heterocyclic Compound Class | Significance |

|---|---|---|

| Various primary and secondary amines | 3,4-dimethyl-1H-pyrrole-2-carboxamides | Potential antifungal and antimicrobial agents nih.govrsc.org |

| Hydrazine (B178648) derivatives | 3,4-dimethyl-1H-pyrrole-2-carbohydrazides | Potential antifungal and antimicrobial agents nih.govrsc.org |

Building Blocks for Porphyrins and Metalloporphyrins

Porphyrins are a class of tetrapyrrolic macrocycles that play crucial roles in various biological processes and have applications in materials science and medicine. The synthesis of porphyrins often involves the condensation of pyrrole (B145914) derivatives with aldehydes. 3,4-Diarylpyrroles, for instance, can be reacted with aromatic aldehydes to form dodecaarylporphyrins. rsc.org This highlights the potential of substituted pyrroles like this compound to serve as building blocks for highly substituted and sterically hindered porphyrin architectures.

While direct synthesis of a porphyrin from this compound is not explicitly detailed in the searched literature, the general principles of porphyrin synthesis suggest its utility. In such a synthesis, the aldehyde group would react with other pyrrole units to form the meso-bridges of the porphyrin macrocycle. The methyl groups at the 3 and 4 positions of the pyrrole ring would remain as peripheral substituents on the final porphyrin, influencing its electronic properties and solubility. The general reaction for meso-tetrasubstituted porphyrin synthesis involves the acid-catalyzed condensation of a pyrrole with an aldehyde, followed by oxidation. nih.gov

The introduction of methyl groups onto the pyrrole core can alter the redox potentials of the resulting porphyrins, which is a critical factor in their application as catalysts and in photodynamic therapy. rsc.org

Synthesis of Pyrrole Alkaloid Natural Products and Analogs

The pyrrole ring is a common structural motif in a wide range of natural products, many of which exhibit significant biological activity. nih.gov The synthesis of these complex molecules often relies on the use of functionalized pyrrole building blocks. Pyrrole-2-carbaldehydes are known precursors in the synthesis of various pyrrole alkaloids. nih.gov

While a specific total synthesis of a natural product starting from this compound was not found in the provided search results, its potential as a precursor for synthetic analogs is clear. The aldehyde functionality allows for the introduction of various side chains and the construction of fused ring systems commonly found in pyrrole alkaloids. The methyl groups would serve to create analogs of naturally occurring compounds with potentially altered biological activities or improved pharmacological properties.

Scaffolds for Engineering Supramolecular Architectures

The field of supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions. Pyrrole-based π-conjugated molecules are of significant interest in this area due to their ability to participate in hydrogen bonding, π-π stacking, and metal coordination.

Although specific examples involving this compound are not prevalent in the literature, the inherent properties of the 3,4-dimethylpyrrole core suggest its suitability as a scaffold for supramolecular architectures. The methyl groups can influence the packing of the molecules in the solid state and in solution, while the aldehyde group can be modified to introduce specific recognition sites for self-assembly. For instance, conversion of the aldehyde to a carboxylic acid or an amine would provide hydrogen bonding donors and acceptors, facilitating the formation of predictable supramolecular structures.

Precursors for Redox-Switchable Tetrapyrrolic Macrocycles

Redox-switchable molecules are compounds that can be reversibly converted between two or more stable oxidation states, with each state exhibiting different physical and chemical properties. Tetrapyrrolic macrocycles, such as porphyrins and their analogs, are excellent candidates for the development of redox-switchable systems due to their rich electrochemistry. nih.gov

The synthesis of novel porphyrinoids with tailored redox properties often involves the use of specifically substituted pyrrole precursors. For example, the introduction of alkyl groups at the β-positions of the pyrrole rings can influence the electronic properties of the resulting macrocycle. The synthesis of 5,15-dialkyl-10,20-diaryl-5,15-diazaporphyrins, which exhibit redox-switchable optical and magnetic properties, highlights the importance of substituted pyrroles in this field. researchgate.net

Therefore, this compound represents a potential precursor for the synthesis of novel redox-switchable tetrapyrrolic macrocycles. The methyl groups would be incorporated into the final macrocyclic structure, where they could modulate the redox potentials and the stability of the different oxidation states.

Biomedical and Pharmacological Research Applications

Development of Biologically Active Derivatives

The chemical modification of 3,4-Dimethyl-1H-pyrrole-2-carbaldehyde has led to the generation of numerous derivatives, including carboxamides, carbohydrazides, and other complex heterocyclic systems. These modifications are strategically designed to enhance interaction with biological targets and improve pharmacological profiles.

Derivatives of this compound have shown significant promise as antimicrobial agents. Researchers have synthesized and tested various analogues for their efficacy against a spectrum of bacteria and fungi.

Antibacterial Activity: One study focused on the synthesis of 3,4-dimethyl-1H-pyrrole-2-carboxamide and carbohydrazide (B1668358) analogues. nih.gov A particularly potent compound, a carbohydrazide derivative bearing a 2,6-dichloro substituted phenyl ring (5f), emerged as a broad-spectrum antibacterial agent with a Minimum Inhibitory Concentration (MIC) value of 0.039 mg/mL. nih.gov The general class of pyrrole (B145914) derivatives has been widely explored for antibacterial properties, with modifications to the pyrrole ring showing significant impact on efficacy against both Gram-positive and Gram-negative bacteria. nih.gov

Antifungal Activity: In the same study, several carbohydrazide derivatives of 3,4-dimethyl-1H-pyrrole demonstrated notable antifungal properties. Specifically, compounds designated as 5h, 5i, and 5j were identified as the most potent against Aspergillus fumigatus, each displaying a MIC value of 0.039 mg/mL. nih.gov Molecular docking studies suggest that these compounds may act by inhibiting the sterol 14α-demethylase enzyme, a key component in the fungal cell membrane biosynthesis pathway. nih.gov Another pyrrole derivative, 5-butoxymethyl-1-(4-hydroxyphenethy)-1H-Py-2-C, exhibited potent antifungal activity against Sclerotinia sclerotiorum with a MIC of 31.2 μg/mL, equivalent to the positive control carbendazim. nih.gov

| Derivative Type | Target Organism | Key Finding (MIC) | Source |

|---|---|---|---|

| Carbohydrazide with 2,6-dichloro phenyl group (5f) | Broad Spectrum Bacteria | 0.039 mg/mL | nih.gov |

| Carbohydrazide derivatives (5h, 5i, 5j) | Aspergillus fumigatus | 0.039 mg/mL | nih.gov |

| 5-butoxymethyl-1-(4-hydroxyphenethy)-1H-Py-2-C | Sclerotinia sclerotiorum | 31.2 µg/mL | nih.gov |

The pyrrole scaffold is a constituent of various compounds with anticancer properties. researchgate.net Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against numerous cancer cell lines.

Research has shown that hybrid molecules incorporating the pyrrole structure can be effective. For instance, a series of 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole (B57391) moiety were synthesized and tested. nih.gov Among these, compound 8f, 5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide, showed significant growth inhibition of 62.46% against the MDA-MB-435 melanoma cell line. nih.gov In another study, pyrrole-based chalcones demonstrated substantial antiproliferative activity against renal cancer cell lines. researchgate.net Furthermore, certain pyrrole-2-carbaldehyde derivatives have shown inhibitory activity against various cancer cell lines, including human colorectal carcinoma (HCT-116) and human hepatocellular carcinoma (HepG2). nih.gov For example, 5,6,11,12-tetrahydropyrrolo[1′,2′:1,2]azepino[4,5-b]indole-3-carboxaldehyde had an IC50 value of 0.96 μM against human ovarian carcinoma (A2780) cells. nih.gov

| Derivative/Compound | Cancer Cell Line | Key Finding | Source |

|---|---|---|---|

| 5-(1H-benzo[d]imidazol-2-yl)-N-(1-cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide (8f) | MDA-MB-435 (Melanoma) | 62.46% Growth Inhibition | nih.gov |

| (2E)‐1‐{3‐methyl‐4‐[3‐(trifluoromethyl)‐1H‐pyrazol‐1‐yl]phenyl}‐3‐(1H‐pyrrol‐2‐yl)prop‐2‐en‐1‐one (5c) | UO‐31 (Renal) | -92.13 Growth Percentage at 10 µM | researchgate.net |

| 5,6,11,12-tetrahydropyrrolo[1′,2′:1,2]azepino[4,5-b]indole-3-carboxaldehyde (84) | A2780 (Ovarian) | IC50 = 0.96 µM | nih.gov |

| 5,6,11,12-tetrahydropyrrolo[1′,2′:1,2]azepino[4,5-b]indole-3-carboxaldehyde (84) | HepG2 (Hepatocellular) | IC50 = 1.87 µM | nih.gov |

Pyrrole-containing structures are found in several well-known non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov This has prompted research into new derivatives of this compound for their potential anti-inflammatory effects.